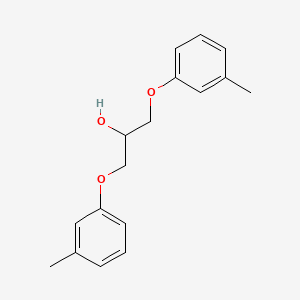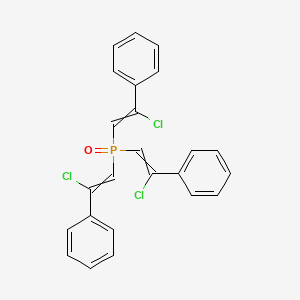
N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride is a complex organic compound that belongs to the class of phosphonamidothioic chlorides. This compound is characterized by the presence of an imidazole ring, a phosphonamidothioic group, and a chloride ion. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride typically involves the reaction of imidazole with dimethylphosphonamidothioic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The final product is purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonamidothioic oxides.
Reduction: Reduction reactions can convert it into phosphonamidothioic hydrides.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphonamidothioic oxides, while substitution reactions produce various substituted derivatives.
Scientific Research Applications
N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, affecting their activity. The phosphonamidothioic group can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: An aromatic heterocyclic compound with similar structural features.
N-Methylimidazole: Another imidazole derivative with comparable chemical properties.
Uniqueness
N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Properties
CAS No. |
22850-19-7 |
|---|---|
Molecular Formula |
C5H9ClN3PS |
Molecular Weight |
209.64 g/mol |
IUPAC Name |
N-[chloro(imidazol-1-yl)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C5H9ClN3PS/c1-8(2)10(6,11)9-4-3-7-5-9/h3-5H,1-2H3 |
InChI Key |
AYLKNHQYJHQJMG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=S)(N1C=CN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



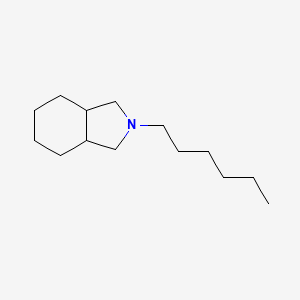
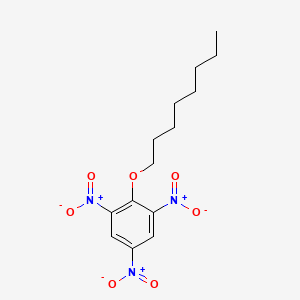
![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)
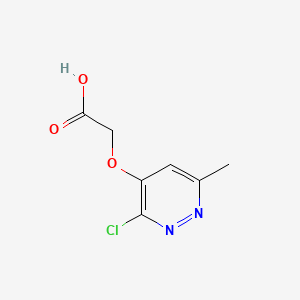
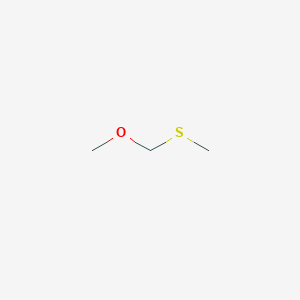
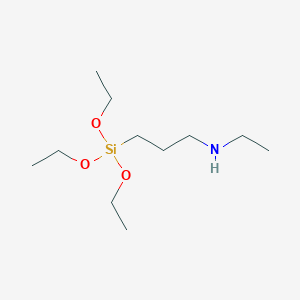
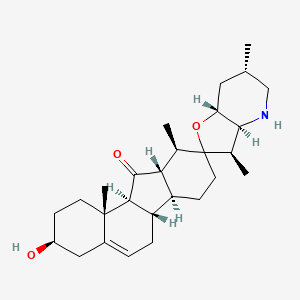
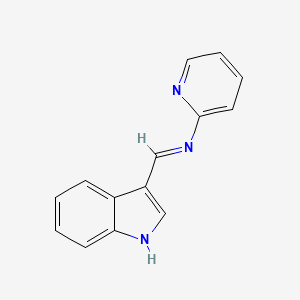

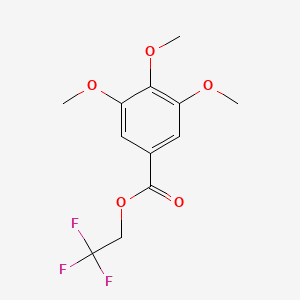
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
